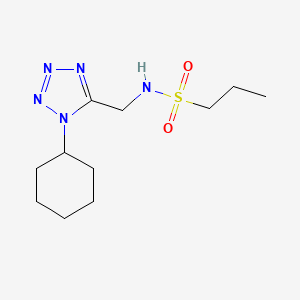![molecular formula C23H21NO2S B2580916 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(thiophen-3-yl)benzoyl]pyrrolidine CAS No. 2097919-25-8](/img/structure/B2580916.png)
3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(thiophen-3-yl)benzoyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(thiophen-3-yl)benzoyl]pyrrolidine is a complex organic compound that features a unique combination of benzofuran, thiophene, and pyrrolidine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(thiophen-3-yl)benzoyl]pyrrolidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran and thiophene intermediates, followed by their coupling with a pyrrolidine derivative.
Preparation of Benzofuran Intermediate: The benzofuran moiety can be synthesized through the cyclization of 2-hydroxybenzyl alcohol with an appropriate aldehyde under acidic conditions.
Preparation of Thiophene Intermediate: The thiophene ring can be constructed via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with phosphorus pentasulfide (P2S5).
Coupling Reaction: The final step involves the coupling of the benzofuran and thiophene intermediates with a pyrrolidine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(thiophen-3-yl)benzoyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to introduce various substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaH in dimethylformamide (DMF), KOtBu in tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学研究应用
3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(thiophen-3-yl)benzoyl]pyrrolidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The unique electronic properties of the benzofuran and thiophene rings make this compound a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
作用机制
The mechanism of action of 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(thiophen-3-yl)benzoyl]pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit an enzyme by binding to its active site or activate a receptor by mimicking the natural ligand.
Molecular Targets and Pathways
Enzymes: The compound may inhibit enzymes involved in metabolic pathways, affecting the synthesis or degradation of biomolecules.
Receptors: It may act as an agonist or antagonist of receptors, influencing signal transduction pathways and cellular responses.
相似化合物的比较
Similar Compounds
3-(2,3-Dihydro-1-benzofuran-5-yl)-1-benzoylpyrrolidine: Lacks the thiophene ring, which may affect its electronic properties and biological activity.
1-[4-(Thiophen-3-yl)benzoyl]pyrrolidine: Lacks the benzofuran ring, which may influence its interaction with molecular targets.
Uniqueness
3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(thiophen-3-yl)benzoyl]pyrrolidine is unique due to the presence of both benzofuran and thiophene rings, which confer distinct electronic and steric properties. These features may enhance its ability to interact with a wide range of biological targets and make it a versatile compound for various applications.
属性
IUPAC Name |
[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-(4-thiophen-3-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2S/c25-23(17-3-1-16(2-4-17)21-9-12-27-15-21)24-10-7-20(14-24)18-5-6-22-19(13-18)8-11-26-22/h1-6,9,12-13,15,20H,7-8,10-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOUTCJDYHQCOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=CC=C(C=C4)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4-[(2-Fluorophenyl)methoxy]phenyl)methanamine](/img/structure/B2580833.png)


![tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate](/img/structure/B2580840.png)
![Methyl 6-chloro-4-{[4-(dimethylamino)phenyl]amino}quinoline-2-carboxylate](/img/structure/B2580841.png)
![3-(2-fluorobenzyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2580842.png)

![2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-propylacetamide](/img/structure/B2580844.png)
![1-[4-(6,8-Dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2580848.png)
![2,4-dichloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2580849.png)
![Ethyl 2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2580850.png)


![3-(4-chlorophenyl)-9-isobutyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2580854.png)
